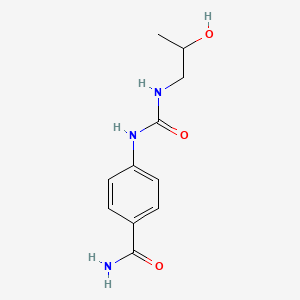
4-(2-Hydroxypropylcarbamoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxypropylcarbamoylamino)benzamide, also known as HPCB, is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline solid that is soluble in water and has a molecular weight of 226.25 g/mol. HPCB has been found to have potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique properties.
作用机制
4-(2-Hydroxypropylcarbamoylamino)benzamide has been found to bind to proteins in a reversible manner, which allows it to be used as a tool for studying protein-protein interactions. It has also been found to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects
4-(2-Hydroxypropylcarbamoylamino)benzamide has been found to have various biochemical and physiological effects, including the inhibition of the activity of certain enzymes, the disruption of protein-protein interactions, and the induction of apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using 4-(2-Hydroxypropylcarbamoylamino)benzamide in lab experiments is its ability to bind to proteins in a reversible manner, which allows for the study of protein-protein interactions. However, one of the limitations of using 4-(2-Hydroxypropylcarbamoylamino)benzamide is that it may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for the use of 4-(2-Hydroxypropylcarbamoylamino)benzamide in scientific research, including the development of new drugs for the treatment of cancer and other diseases, the study of protein-protein interactions, and the development of new tools for studying the structure and function of proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(2-Hydroxypropylcarbamoylamino)benzamide and to identify any potential side effects or limitations of its use.
合成方法
4-(2-Hydroxypropylcarbamoylamino)benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with propylene oxide to form 4-(2-hydroxypropylamino)benzoic acid. This compound is then reacted with chloroformic acid to form 4-(2-chloroformylpropylamino)benzoic acid, which is then treated with ammonium hydroxide to form the final product, 4-(2-Hydroxypropylcarbamoylamino)benzamide.
科学研究应用
4-(2-Hydroxypropylcarbamoylamino)benzamide has been used in scientific research for various purposes, including as a fluorescent probe for detecting protein-protein interactions and as a tool for studying the structure and function of proteins. It has also been used in the development of new drugs for the treatment of cancer and other diseases.
属性
IUPAC Name |
4-(2-hydroxypropylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7(15)6-13-11(17)14-9-4-2-8(3-5-9)10(12)16/h2-5,7,15H,6H2,1H3,(H2,12,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIFQOZRZPUBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)

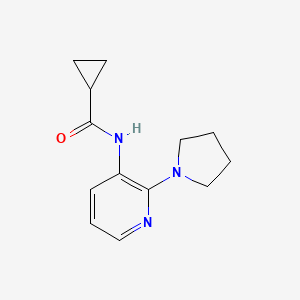
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529667.png)
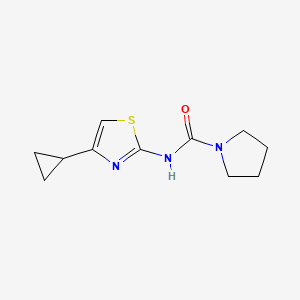

![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
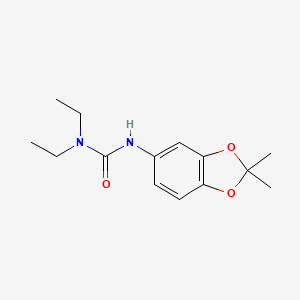
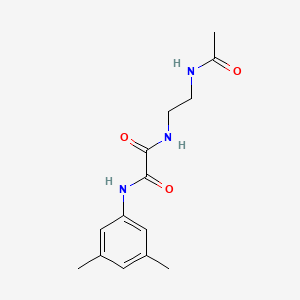
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)